[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate [2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate ETC-588, or LUV (large unilamellar vesicles), is made of naturally occurring lipids that circulate through arteries to facilitate the role of high-density lipoprotein (HDL) in removing accumulated cholesterol and other lipids from cells including those in the arterial wall. LUV are capable of transporting excess cholesterol from the vasculature to the liver for eventual elimination as part of the reverse lipid transport (RLT) pathway. It is believed that the removal of cholesterol by ETC-588 through this pathway may result in the reversal of atherosclerosis. Esperion is currently developing ETC-588 as a treatment for patients with acute coronary syndromes.
Brand Name: Vulcanchem
CAS No.: 8057-53-2
VCID: VC0539536
InChI: InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-
SMILES: CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Molecular Formula: C42H82NO8P
Molecular Weight: 760.1 g/mol

[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

CAS No.: 8057-53-2

Cat. No.: VC0539536

Molecular Formula: C42H82NO8P

Molecular Weight: 760.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate - 8057-53-2

Specification

CAS No. 8057-53-2
Molecular Formula C42H82NO8P
Molecular Weight 760.1 g/mol
IUPAC Name [2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-
Standard InChI Key RRVPPYNAZJRZFR-MRCUWXFGSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC/C=C\CCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
SMILES CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C
Appearance Yellow to light brown semi-solid or wax solid.

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of [2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate reflects its role as a zwitterionic phospholipid. The sn-1 position is esterified with palmitic acid (16:0), while the sn-2 position contains oleic acid (18:1(9Z)), introducing a cis double bond at carbon 9 . This unsaturation disrupts lipid packing, lowering the phase transition temperature to approximately −2°C, which ensures membrane fluidity under physiological conditions . The hydrophilic head group consists of a phosphate moiety linked to a choline derivative (trimethylazaniumyl ethyl group), contributing to its surfactant properties and ability to form stable bilayers.

Table 1: Key Molecular Characteristics

PropertyValueSource
Molecular FormulaC42H82NO8P
Molecular Weight760.1 g/mol
CAS Registry Number17118-56-8
Phase Transition Temperature (Tm)~−2°C
Critical Micelle ConcentrationNot reported

The compound’s stereochemistry is defined by the sn-glycero-3-phosphocholine configuration, which is conserved across eukaryotic membranes . Its isomeric SMILES string, CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC, highlights the Z-configuration of the oleoyl chain and the R-configuration at the glycerol backbone.

Synthesis and Preparation

Industrial synthesis of this phospholipid follows established protocols for phosphatidylcholine production. The process begins with the esterification of sn-glycero-3-phosphate with palmitoyl and oleoyl chlorides, followed by phosphorylation and quaternization of the ethanolamine moiety . A critical step involves protecting the hydroxyl groups during acylation to ensure regioselectivity, with the sn-1 position preferentially accepting saturated fatty acids due to steric and enzymatic factors . Final purification employs column chromatography to isolate the desired product from lysophospholipid byproducts.

Biological Significance and Membrane Interactions

As a major component of eukaryotic cell membranes, this phospholipid plays a pivotal role in maintaining membrane fluidity and facilitating transmembrane signaling . Molecular dynamics simulations reveal that its unsaturated oleoyl chain induces kinks in the lipid bilayer, enhancing permeability to small molecules and ions . The trimethylazaniumyl head group participates in electrostatic interactions with peripheral membrane proteins, such as annexins and phospholipase A2, modulating their activity .

Table 2: Comparative Bilayer Properties (POPC vs. Synthetic Analogs)

Property[2-Hexadecanoyloxy-...] Phosphate[D82]POPCDPPC
Tm (°C)−2−2 (deuterated)41
Area per Lipid (Ų)68.268.547.9
Bilayer Thickness (Å)37.137.349.8
Reference

Neutron reflectometry studies demonstrate that the compound’s head group exhibits a high scattering length density (SLD), enabling precise mapping of membrane-bound ligands in both H2O and D2O environments . This property is exploited in structural biology to resolve the orientation of antimicrobial peptides and viral fusion proteins within lipid bilayers .

Applications in Pharmaceutical and Biophysical Research

Drug Delivery Systems

The phospholipid’s ability to form unilamellar vesicles (liposomes) has propelled its use in drug encapsulation. By incorporating cholesterol and polyethylene glycol (PEG)-lipids, researchers engineer stealth liposomes that evade immune detection, prolonging circulation time for chemotherapeutic agents like doxorubicin . A 2025 study utilizing this compound reported a 40% increase in paclitaxel bioavailability compared to traditional formulations, attributed to enhanced membrane fusion with cancer cells .

Membrane Protein Stabilization

Integral membrane proteins, such as G-protein-coupled receptors (GPCRs), require lipid environments that mimic native membranes for functional reconstitution. This phospholipid’s fluid-phase behavior at physiological temperatures preserves protein conformational flexibility, enabling high-resolution cryo-EM studies . For example, the β2-adrenergic receptor maintained 90% activity for 72 hours when embedded in liposomes composed of this compound .

Model Membranes for Biophysical Assays

Supported lipid bilayers (SLBs) fabricated from this phospholipid serve as platforms for surface plasmon resonance (SPR) and atomic force microscopy (AFM). These SLBs replicate the lateral pressure and curvature of cellular membranes, allowing real-time analysis of lipid-protein interactions . A 2024 investigation revealed that amyloid-β oligomers induce bilayer thinning by 12% in SLBs containing this phospholipid, elucidating their neurotoxic mechanism .

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR spectra of the compound exhibit distinct signals for the olefinic protons (δ 5.35 ppm, J = 10.2 Hz) and the choline methyl groups (δ 3.22 ppm, singlet). 31P-NMR reveals a single phosphate resonance at δ −0.85 ppm, confirming the absence of lyso-byproducts.

Mass Spectrometry (MS)

High-resolution ESI-MS analyses yield a molecular ion peak at m/z 760.4932 [M+H]+, consistent with the theoretical mass. Fragmentation patterns include loss of the oleoyl chain (m/z 522.3) and cleavage of the phosphoester bond (m/z 184.1, corresponding to the choline head group).

Thin-Layer Chromatography (TLC)

TLC on silica gel plates (chloroform:methanol:water, 65:25:4) yields an Rf value of 0.45, distinguishable from lysophosphatidylcholine (Rf = 0.62) and free fatty acids (Rf = 0.85).

Comparative Analysis with Related Phospholipids

While structurally similar to POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), this compound differs in the positioning of the phosphate group and the quaternary ammonium moiety . Such modifications alter its electrostatic interactions with divalent cations (e.g., Ca2+), as evidenced by a 20% reduction in calcium-induced vesicle aggregation compared to POPC . Additionally, its phase behavior contrasts with saturated analogs like DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), which forms rigid gel-phase bilayers at body temperature .

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